molecular formula C22H18F3NO3 B284255 N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B284255
M. Wt: 401.4 g/mol
InChI Key: SQTFQHUCLFHFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide, commonly known as PTB or PTB-B, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB-B belongs to the class of benzamide derivatives and is known for its ability to modulate the activity of certain enzymes and receptors in the body.

Mechanism of Action

PTB-B acts as an inhibitor of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. It binds to the ATP-binding site of PI3K and prevents its activation, thereby inhibiting downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
PTB-B has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PTB-B in lab experiments is its specificity for the PI3K/Akt pathway, which allows for targeted inhibition of this pathway. However, one limitation is that its effects may vary depending on the specific cell type and experimental conditions used.

Future Directions

There are several potential future directions for research on PTB-B. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of GSK-3β. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of PTB-B in vivo.

Synthesis Methods

The synthesis of PTB-B involves several steps, including the reaction of 2-phenoxyethanol with 2,5-difluoro-4-nitrobenzoyl chloride followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 4-amino-3-(trifluoromethyl)phenol to yield PTB-B.

Scientific Research Applications

PTB-B has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to modulate the activity of several enzymes and receptors, including PI3K, Akt, and GSK-3β, which are involved in various cellular processes such as cell proliferation, apoptosis, and differentiation.

properties

Molecular Formula

C22H18F3NO3

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H18F3NO3/c23-22(24,25)17-11-12-20(29-14-13-28-18-9-5-2-6-10-18)19(15-17)26-21(27)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,26,27)

InChI Key

SQTFQHUCLFHFEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.